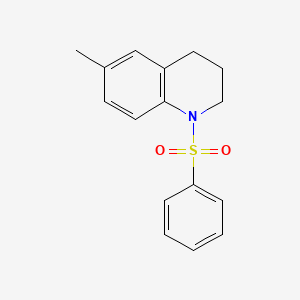![molecular formula C16H16F3N3O3 B5352990 4-{[3-(2-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-2-(trifluoromethyl)morpholine](/img/structure/B5352990.png)
4-{[3-(2-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-2-(trifluoromethyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[3-(2-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-2-(trifluoromethyl)morpholine is a chemical compound that is widely used in scientific research. It is a potent inhibitor of a specific enzyme, and its unique chemical structure makes it a valuable tool for studying biochemical and physiological processes.
Mécanisme D'action
The mechanism of action of 4-{[3-(2-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-2-(trifluoromethyl)morpholine involves the inhibition of a specific enzyme. This enzyme is involved in the production of a specific molecule, and its inhibition by this compound can prevent the production of this molecule. This, in turn, can lead to the inhibition of several biochemical and physiological processes that depend on this molecule.
Biochemical and Physiological Effects
The inhibition of the enzyme by this compound can have several biochemical and physiological effects. For example, the inhibition of this enzyme can prevent the production of a specific molecule that is involved in inflammation. This can lead to a reduction in inflammation and the associated symptoms. Similarly, the inhibition of this enzyme can prevent the production of a specific molecule that is involved in cancer progression. This can lead to a reduction in cancer progression and the associated symptoms.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-{[3-(2-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-2-(trifluoromethyl)morpholine in lab experiments include its potency as an inhibitor of a specific enzyme, its unique chemical structure, and its ability to provide valuable insights into biochemical and physiological processes. However, the use of this compound in lab experiments also has some limitations. For example, its potency as an inhibitor can lead to off-target effects, and its unique chemical structure can make it difficult to synthesize and purify.
Orientations Futures
There are several future directions for the use of 4-{[3-(2-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-2-(trifluoromethyl)morpholine in scientific research. One future direction is the development of more potent and selective inhibitors of the enzyme targeted by this compound. Another future direction is the use of this compound in combination with other inhibitors to achieve synergistic effects. Additionally, the use of this compound in animal models and clinical trials can provide valuable insights into its potential therapeutic applications. Finally, the development of new synthetic methods for this compound can make it more accessible to researchers and facilitate its use in a wider range of scientific research.
Méthodes De Synthèse
The synthesis of 4-{[3-(2-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-2-(trifluoromethyl)morpholine involves several steps. The first step is the reaction between 2-methoxyphenylhydrazine and ethyl acetoacetate to form 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid ethyl ester. The second step involves the reaction between the ethyl ester and trifluoroacetic anhydride to form 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid trifluoroacetic anhydride. The final step is the reaction between the trifluoroacetic acid derivative and morpholine to form this compound.
Applications De Recherche Scientifique
4-{[3-(2-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-2-(trifluoromethyl)morpholine is widely used in scientific research as a potent inhibitor of a specific enzyme. This enzyme is involved in several biochemical and physiological processes, and its inhibition by this compound can provide valuable insights into these processes. For example, the inhibition of this enzyme can be used to study the role of this enzyme in cancer progression, neurodegenerative diseases, and inflammation.
Propriétés
IUPAC Name |
[3-(2-methoxyphenyl)-1H-pyrazol-5-yl]-[2-(trifluoromethyl)morpholin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O3/c1-24-13-5-3-2-4-10(13)11-8-12(21-20-11)15(23)22-6-7-25-14(9-22)16(17,18)19/h2-5,8,14H,6-7,9H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGDGFJFVXLABQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NNC(=C2)C(=O)N3CCOC(C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-(3-fluorophenyl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide](/img/structure/B5352913.png)
![8-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5352918.png)
![2-[(4,6-dimethylpyrimidin-2-yl)amino]-N-phenyl-4,5-dihydro-1H-imidazole-1-carboxamide](/img/structure/B5352919.png)
![5-[4-(allyloxy)-3-methoxyphenyl]-4-(4-chlorobenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5352923.png)
![2-isopropyl-N-methyl-N-[(3-methylpyridin-4-yl)methyl]-6-oxo-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B5352955.png)
![N,N-dimethyl-1-(4-{1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]-2-piperidinyl}phenyl)methanamine](/img/structure/B5352963.png)
![3-benzyl-3-[2-(1,4-diazepan-1-yl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one hydrochloride](/img/structure/B5352966.png)


![N-[(1R*,2R*,4S*)-bicyclo[2.2.1]hept-2-yl]-5-ethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5353001.png)
![2-{2-[2-(benzyloxy)phenyl]vinyl}-8-quinolinol](/img/structure/B5353008.png)
![6-[2-(3-pyrrolidinyl)benzoyl]-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride](/img/structure/B5353015.png)

![3-{[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5353020.png)
